4,6,8-Trimethylazulene
Overview
Description
4,6,8-Trimethylazulene is a chemical compound belonging to the class of azulenes, which are known for their distinctive blue color. The molecular formula of this compound is C₁₃H₁₄, and it has a molecular weight of 170.25 g/mol . This compound is a structural isomer of naphthalene and is characterized by its unique arrangement of carbon atoms, which contributes to its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trimethylazulene typically involves the reaction of cyclopentadienylsodium with 2,4,6-trimethylpyrylium perchlorate. The process begins with the preparation of cyclopentadienylsodium by reacting sodium with cyclopentadiene in dry tetrahydrofuran under nitrogen atmosphere . The resulting cyclopentadienylsodium is then reacted with 2,4,6-trimethylpyrylium perchlorate, which is added in small portions to maintain the reaction temperature between 42°C and 48°C . The reaction mixture turns purple, indicating the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6,8-Trimethylazulene undergoes various chemical reactions, including:
Alkylation: The thermal alkylation with bromoacetic acid leads to the formation of 4,6,8-trimethylazulenyl-1-acetic acid.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the azulene ring.
Common Reagents and Conditions
Acylation: Diphenylacetic acid, malonic acid, and haloacetic acids under thermal conditions.
Alkylation: Bromoacetic acid under thermal conditions.
Substitution: Various electrophiles in the presence of suitable catalysts.
Major Products
Acylation: 2-Acyl-4,6,8-trimethylazulene.
Alkylation: 4,6,8-Trimethylazulenyl-1-acetic acid.
Substitution: Substituted azulenes depending on the electrophile used.
Scientific Research Applications
4,6,8-Trimethylazulene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6,8-Trimethylazulene involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of nuclear receptor response pathways, leading to changes in gene expression and cellular functions . The compound’s unique structure allows it to interact with specific enzymes and receptors, contributing to its biological activities .
Comparison with Similar Compounds
4,6,8-Trimethylazulene can be compared with other azulene derivatives such as guaiazulene and 6-methylazulene:
Properties
IUPAC Name |
4,6,8-trimethylazulene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-7-10(2)12-5-4-6-13(12)11(3)8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNBRXWUHPOTOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C2C(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40240529 | |
Record name | 4,6,8-Trimethylazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40240529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941-81-1 | |
Record name | 4,6,8-Trimethylazulene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6,8-Trimethylazulene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,8-Trimethylazulene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6,8-Trimethylazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40240529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6,8-trimethylazulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6,8-TRIMETHYLAZULENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2FWN4WP77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,6,8-Trimethylazulene?
A1: this compound has a molecular formula of C13H14 and a molecular weight of 170.25 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Numerous studies provide spectroscopic data for this compound. This includes:
- NMR Spectroscopy: 1H NMR parameters are available for various derivatives, including those from autoxidation reactions. [, ] Detailed NMR studies, including 2D NMR and NOE techniques, were used to characterize 1,4-bis[1-(4,6,8-trimethylazulenylmethylium)]benzene dication salts. [] Temperature-dependent NMR was used to study internal rotation around the C-C bond between a t-butyl group and the azulene ring. []
- UV-Visible Spectroscopy: UV-visible absorption spectra have been measured in various solvents to study the S2 state lifetimes and fluorescence quantum yields. []
- IR Spectroscopy: IR spectra have been used to study polymorphism in 1-(1-Hydroxyethyl)-4,6,8-trimethylazulene. []
- Mass Spectrometry: Mass spectrometry, including ES-MS and MALDI-TOF-MS, has been utilized for characterization, particularly for studying complexation with crown ethers and analyzing oligomeric products. []
Q3: Does this compound exhibit polymorphism?
A3: Yes, 1-(1-Hydroxyethyl)-4,6,8-trimethylazulene displays polymorphism, showing different melting points depending on crystallization conditions and reaction solvents. []
Q4: Has this compound been investigated in the context of organometallic chemistry and catalysis?
A4: Yes, this compound acts as a bridging ligand in di-, tri-, and tetranuclear ruthenium carbonyl complexes. These complexes, when reacted with hydrogen gas, undergo cluster fragmentation and hydrogenation of the azulene ring. [] Additionally, this compound participates in ruthenium-catalyzed reactions with dimethyl acetylenedicarboxylate to form heptalene derivatives. []
Q5: Have computational methods been employed to study this compound and its derivatives?
A5: Yes, DFT calculations have been used to investigate the haptotropic rearrangement of dinuclear iron and ruthenium carbonyl complexes bound to this compound, providing insights into the reaction mechanism and transition state structures. []
Q6: How do structural modifications of this compound affect its biological activity?
A6: Research indicates that trihaloacetylazulene derivatives, particularly trifluoroacetylazulenes and trichloroacetylazulenes, exhibit varying degrees of cytotoxicity and inhibitory effects on NO production in LPS-activated macrophages. The position and type of halogen substituents significantly impact their activity and selectivity towards different cell lines. [, ] For example, 3-trifluoroacetylguaiazulene (a guaiazulene derivative structurally related to this compound) displays lower cytotoxicity and effectively inhibits NO production by reducing iNOS expression. []
Q7: Does the presence of methyl substituents in this compound influence its reactivity?
A7: Yes, the methyl groups in this compound contribute to steric effects. Studies on its reactions with electrophiles have shown that these methyl groups direct electrophilic attack to specific positions on the azulene ring. [, ] Additionally, the five adjacent methyl groups in 4,5,6,7,8-pentamethyl-2H-cyclohepta[b]furan-2-one (a precursor to this compound in certain reactions) play a crucial role in facilitating specific cycloaddition reactions due to strain release. []
Q8: Are there any studies on the stability of this compound and its derivatives?
A8: While specific stability studies on this compound might be limited within the provided research, the formation of its various derivatives under oxidative conditions (autoxidation, reactions with hydrogen peroxide) suggests potential pathways for its degradation or transformation. [, , ]
Q9: Are there any known alternatives or substitutes for this compound in its various applications?
A9: While direct alternatives to this compound are not explicitly discussed in the provided research, the exploration of other azulene derivatives, particularly those with different substitution patterns, suggests that they could serve as potential substitutes depending on the specific application. [, , ]
Q10: What research tools and resources are essential for studying this compound and its derivatives?
A10: Essential tools and resources include:
- Spectroscopic techniques: NMR, UV-Vis, IR, and Mass Spectrometry for structural characterization and analysis of reaction mixtures. [, , , , , , ]
- Chromatographic methods: For separation and purification of this compound derivatives. [, , ]
- Electrochemical methods: For studying redox properties and generating radical ions. [, ]
- Computational chemistry software: For performing DFT calculations and molecular modeling. []
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